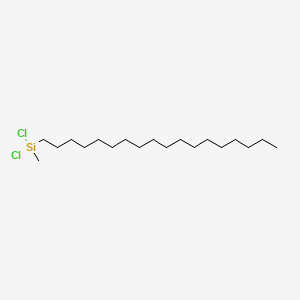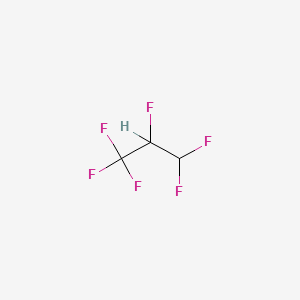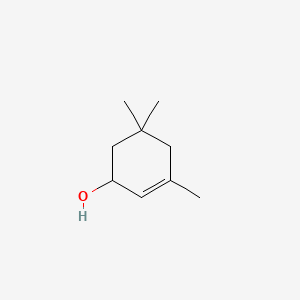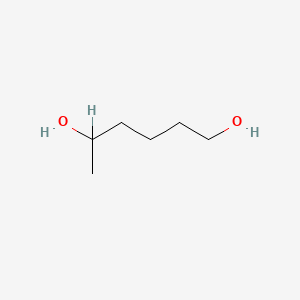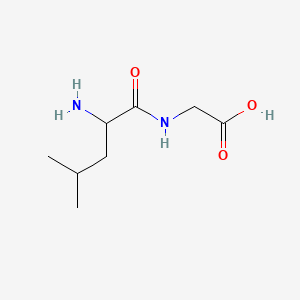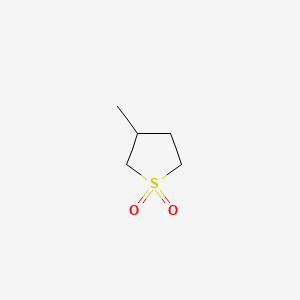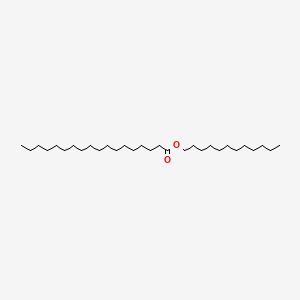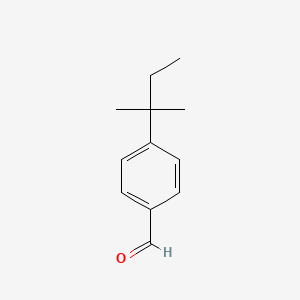
4-(叔-戊基)苯甲醛
描述
4-(Tert-pentyl)benzaldehyde is a chemical compound with the CAS Number: 67468-54-6 . It has a molecular weight of 176.26 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-tert-pentylbenzaldehyde . The InChI code for this compound is 1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 . This indicates that the compound has a benzene ring with an aldehyde group at the 4th position and a tert-pentyl group also attached to the benzene ring .Physical And Chemical Properties Analysis
4-(Tert-pentyl)benzaldehyde is a liquid .科学研究应用
交叉-醛缩合反应中的催化作用
4-(叔-戊基)苯甲醛在催化领域中有应用。一个显著的例子是其在交叉-醛缩合反应中的应用。包括这种化合物的Zr-对苯二甲酸金属有机框架作为这类反应的有效催化剂。这些框架受益于路易斯酸和碱位点的邻近,增强了反应产率 (Vermoortele et al., 2011)。
半胱氨酸和同型半胱氨酸的荧光探针
另一个应用是其作为检测半胱氨酸和同型半胱氨酸的比色荧光探针。该探针在发射中显示出显著的高波长移,有助于定量检测 (Lin et al., 2008)。
香精和香料的生物技术生产
在生物技术领域,4-(叔-戊基)苯甲醛有助于生成香草化合物,如香草醛和苯甲醛。这一领域探索使用微生物或酶进行单步生物转化和新生合成 (Krings & Berger, 1998)。
香精工业中的生物生产
它在香精工业中的作用也值得关注。例如,苯甲醛的生物生产,其具有杏仁和杏子般的香气,通常涉及包括4-(叔-戊基)苯甲醛的过程。与传统化学途径相比,这种方法更环保且经济效益更高 (Craig & Daugulis, 2013)。
光催化
该化合物用于将苄醇转化为苯甲醛的光催化反应。研究重点放在使用经热处理、化学处理和机械处理的石墨烯氮化碳进行此目的的改性上,突显了其在可持续化学过程中的潜力 (Lima et al., 2017)。
电催化氢化
在电催化中,它参与醛的氢化,这是将生物质转化为燃料或化学品的关键步骤。该领域的研究旨在设计高效率和选择性的催化剂用于这类反应 (Cantu et al., 2018)。
安全和危害
属性
IUPAC Name |
4-(2-methylbutan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSVJPRGKKHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332976 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-pentyl)benzaldehyde | |
CAS RN |
67468-54-6 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

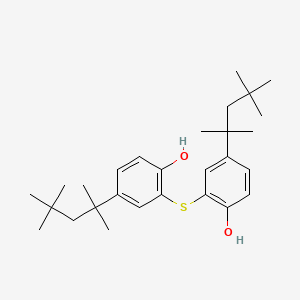
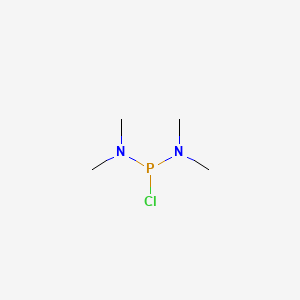
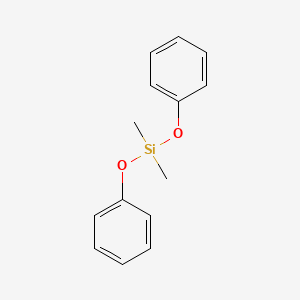
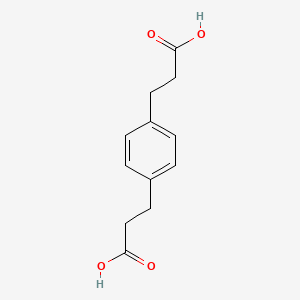
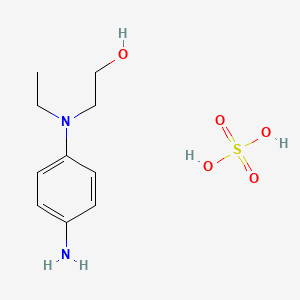
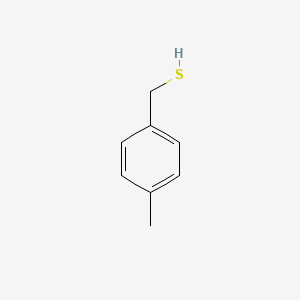
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)
